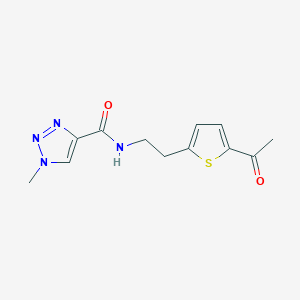

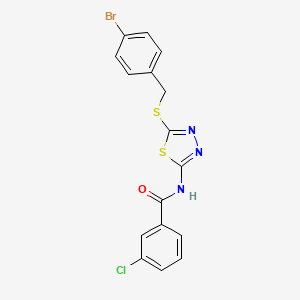

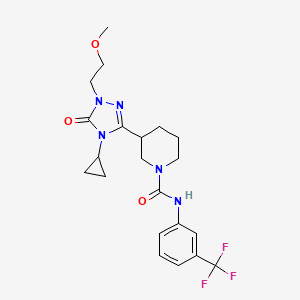

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkenes or alkynes, a process known as the Huisgen cycloaddition, which is a cornerstone of click chemistry. While the specific synthesis details for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are not directly available, related compounds are typically synthesized through multi-step processes involving acylation, cyclization, and substitution reactions. For example, the synthesis of related triazole compounds has been achieved by reacting amino triazole with acetyl chloride in the presence of aromatic aldehydes, followed by cyclisation with hydrazine hydrate in ethanol (Panchal & Patel, 2011).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The research into derivatives of 1,2,4-triazoles, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has demonstrated a range of biological activities. These activities encompass antimicrobial properties, potential anticancer effects, enzyme inhibition, and applications in corrosion inhibition, showcasing the versatility of this class of compounds in scientific research.

Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit antimicrobial activity. For instance, the Mannich bases derived from 1,2,4triazoles containing an imine group have displayed significant antimicrobial effectiveness against various test microorganisms (Fandaklı et al., 2012). Similarly, another study highlighted the synthesis of 1,2,4-triazole derivatives with antimicrobial properties, suggesting their potential as antimicrobial agents (Ünver et al., 2008).

Anticancer Activity : The effectiveness of 1,2,4-triazole derivatives against cancer has been explored through the synthesis of compounds bearing the 1,2,4-triazole moiety. These compounds have been tested for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer, showing selective toxicity towards cancer cells (Šermukšnytė et al., 2022).

Enzyme Inhibition : Research into the inhibition of enzymes such as cholinesterases by 1,2,4-triazole derivatives has been conducted, demonstrating moderate to good inhibitory activities. These compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation (Riaz et al., 2020).

Corrosion Inhibition : Novel ecological triazole derivative corrosion inhibitors have been investigated for their effectiveness against the corrosion of mild steel in acidic conditions. These studies have shown high inhibition performance, indicating the potential of these derivatives in industrial applications (Nahlé et al., 2021).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8(17)11-4-3-9(19-11)5-6-13-12(18)10-7-16(2)15-14-10/h3-4,7H,5-6H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAGAOYXKXSEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)